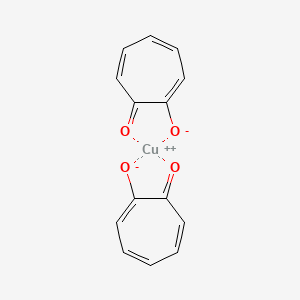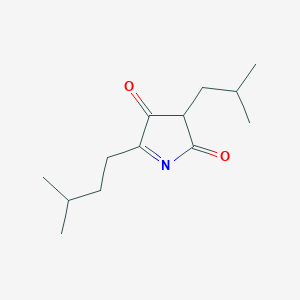![molecular formula C9H8N2O4S B12873025 2-Acetylbenzo[d]oxazole-4-sulfonamide](/img/structure/B12873025.png)
2-Acetylbenzo[d]oxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetylbenzo[d]oxazole-4-sulfonamide is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetylbenzo[d]oxazole-4-sulfonamide typically involves the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. One common method includes the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as [Fe3O4@SiO2@Am-PPC-SO3H][HSO4] under reflux conditions . The reaction yields the desired benzoxazole derivative with high efficiency.
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs continuous flow reactors to ensure consistent quality and yield. The use of nanocatalysts and metal catalysts has been explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Acetylbenzo[d]oxazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
2-Acetylbenzo[d]oxazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and its ability to inhibit specific enzymes.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-Acetylbenzo[d]oxazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria . This inhibition disrupts bacterial DNA synthesis, leading to bacteriostatic effects. Additionally, the benzoxazole moiety can interact with various biological targets, contributing to its diverse biological activities .
Comparison with Similar Compounds
Benzoxazole: A parent compound with similar structural features but lacking the sulfonamide group.
Sulfonyl-Benzoxazole Based 1,2,4-Oxadiazoles: Compounds with enhanced antibacterial and antibiofilm activities.
Oxazole and Isoxazole Derivatives: Known for their wide range of biological activities, including anticancer and antiviral properties.
Properties
Molecular Formula |
C9H8N2O4S |
|---|---|
Molecular Weight |
240.24 g/mol |
IUPAC Name |
2-acetyl-1,3-benzoxazole-4-sulfonamide |
InChI |
InChI=1S/C9H8N2O4S/c1-5(12)9-11-8-6(15-9)3-2-4-7(8)16(10,13)14/h2-4H,1H3,(H2,10,13,14) |
InChI Key |
NTZZEQCETUPDHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=CC=C2S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






-](/img/structure/B12872964.png)

![2-Bromo-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12872970.png)
![azane;(NZ,Z)-N-[(2-hydroxyphenyl)methylidene]benzenecarbohydrazonothioate;palladium](/img/structure/B12872978.png)


![2-(Bromomethyl)benzo[d]oxazole-5-methanol](/img/structure/B12873000.png)

![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12873015.png)

